molecular formula C29H40N4O9S2 B11710639 N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide

N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide

Cat. No.: B11710639
M. Wt: 652.8 g/mol
InChI Key: SJKBROYEXSPJRP-UHFFFAOYSA-N
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Description

N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorene backbone, followed by the introduction of nitro groups through nitration reactions. Subsequent steps involve the sulfonation of the fluorene ring and the attachment of butyl groups to the nitrogen atoms. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The sulfonamide groups may interact with enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2,N7,N7-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to the presence of butyl groups on the nitrogen atoms, which can influence its solubility, reactivity, and biological activity.

Properties

Molecular Formula

C29H40N4O9S2

Molecular Weight

652.8 g/mol

IUPAC Name

2-N,2-N,7-N,7-N-tetrabutyl-4,5-dinitro-9-oxofluorene-2,7-disulfonamide

InChI

InChI=1S/C29H40N4O9S2/c1-5-9-13-30(14-10-6-2)43(39,40)21-17-23-27(25(19-21)32(35)36)28-24(29(23)34)18-22(20-26(28)33(37)38)44(41,42)31(15-11-7-3)16-12-8-4/h17-20H,5-16H2,1-4H3

InChI Key

SJKBROYEXSPJRP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])S(=O)(=O)N(CCCC)CCCC

Origin of Product

United States

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